Racemomycin D
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Description
Racemomycin D is a natural product found in Streptomyces lavendulae and Streptomyces with data available.
Scientific Research Applications
Physiological Activities
Racemomycin D, a streptothricin antibiotic, exhibits diverse physiological activities. It has been found to have insecticidal activity against various insects, including Blattella germanica, Musca domestica, Nilaparvata lugens, and others. Notably, it showed a strong effect on Culex pipiens molestus larvae. Additionally, racemomycin D was toxic to several fish species and inhibited the growth of plants like Brassica campestris and Raphanus sativus at certain concentrations (Takemoto et al., 1980).
Impact on Cellular Metabolism
In vitro studies have shown that racemomycin D affects cellular metabolism in rat kidney. It disrupts the concentration gradient of Na+ and K+ across cell membranes and inhibits (Na+ + K+)-ATPase in microsomes. The antibiotic also impacts ATP-dependent Ca2+ and Mg2+ uptakes by mitochondria, suggesting that it might disrupt intracellular homeostasis of these ions (Inamori et al., 1984).
Inhibitory Action on Plant Growth
Racemomycin D also inhibits plant growth, as evidenced by histopathological studies on Raphanus sativus. It causes severe damage to parenchymatous cells and significantly reduces the chlorophyll content in leaves, suggesting a strong inhibitory impact on plant development (Kubo et al., 1985).
Insecticidal Mechanisms
The delayed insecticidal action of racemomycin D has been studied in detail, particularly its effect on the 5th instar larvae of Bombyx mori. This research highlights the accumulation of racemomycin D in the Malpighian tubules of larvae, suggesting a mechanism similar to its nephrotoxicity in mammals (Kubo et al., 1983).
Characterization of Racemomycins
Further studies have characterized various components of racemomycin, including racemomycin A, B, C, and D, revealing differences in their biological activities and composition. For instance, racemomycin B, which contains three β-lysine residues, showed the strongest antibacterial activity against B. subtilis (Sawada & Taniyama, 1977).
Mechanisms of Delayed Toxicity
The delayed toxicity of racemomycin D has also been a subject of research, particularly its impact on mice. Studies have explored how the antibiotic is distributed in the body and its subsequent effects on organs like the kidneys, liver, and spleen, contributing to an understanding of its toxicological profile (Inamori et al., 1978).
properties
CAS RN |
3776-36-1 |
---|---|
Product Name |
Racemomycin D |
Molecular Formula |
C37H70N14O11 |
Molecular Weight |
887 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6R)-6-[[(3aS,7R,7aS)-7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl]amino]-5-[[(3S)-3-amino-6-[[(3S)-3-amino-6-[[(3S)-3-amino-6-[[(3S)-3,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-hydroxy-2-(hydroxymethyl)oxan-3-yl] carbamate |
InChI |
InChI=1S/C37H70N14O11/c38-9-1-5-19(39)13-25(54)44-10-2-6-20(40)14-26(55)45-11-3-7-21(41)15-27(56)46-12-4-8-22(42)16-28(57)48-31-32(58)33(62-36(43)60)24(18-52)61-35(31)51-37-49-29-23(53)17-47-34(59)30(29)50-37/h19-24,29-33,35,52-53,58H,1-18,38-42H2,(H2,43,60)(H,44,54)(H,45,55)(H,46,56)(H,47,59)(H,48,57)(H2,49,50,51)/t19-,20-,21-,22-,23+,24+,29+,30-,31+,32-,33-,35+/m0/s1 |
InChI Key |
UZMKRCMBWWXPBP-CSVBCEEXSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]2[C@@H](C(=O)N1)N=C(N2)N[C@H]3[C@@H]([C@@H]([C@H]([C@H](O3)CO)OC(=O)N)O)NC(=O)C[C@H](CCCNC(=O)C[C@H](CCCNC(=O)C[C@H](CCCNC(=O)C[C@H](CCCN)N)N)N)N)O |
SMILES |
C1C(C2C(C(=O)N1)N=C(N2)NC3C(C(C(C(O3)CO)OC(=O)N)O)NC(=O)CC(CCCNC(=O)CC(CCCNC(=O)CC(CCCNC(=O)CC(CCCN)N)N)N)N)O |
Canonical SMILES |
C1C(C2C(C(=O)N1)N=C(N2)NC3C(C(C(C(O3)CO)OC(=O)N)O)NC(=O)CC(CCCNC(=O)CC(CCCNC(=O)CC(CCCNC(=O)CC(CCCN)N)N)N)N)O |
synonyms |
A 53930A A 53930C A-53930A A-53930C racemomycin racemomycin B racemomycin D racemomycin E |
Origin of Product |
United States |
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